o-Ethyl o-methyl methylphosphonothioate
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Overview
Description
o-Ethyl o-methyl methylphosphonothioate: is an organophosphate compound. It is a dual-use chemical with applications in both constructive and harmful contexts. It is used in the synthesis of pesticides and pharmaceuticals, and it is also a precursor in the synthesis of nerve agents such as Agent VM and Agent VX .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Ethyl o-methyl methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with ethanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the toxic nature of the compound and its precursors .
Chemical Reactions Analysis
Types of Reactions: o-Ethyl o-methyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonothioic acids.
Substitution: It can undergo substitution reactions where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Phosphonothioic acids.
Substitution Products: Compounds with different functional groups replacing the ethyl or methyl groups.
Scientific Research Applications
Chemistry: o-Ethyl o-methyl methylphosphonothioate is used as a ligand in various coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings .
Biology and Medicine: In biological research, it is used to study enzyme inhibition, particularly acetylcholinesterase inhibition, which is crucial in understanding nerve agent toxicity .
Industry: In the industrial sector, it is used in the synthesis of pesticides and pharmaceuticals .
Mechanism of Action
o-Ethyl o-methyl methylphosphonothioate exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles, glands, and central nervous system receptors .
Comparison with Similar Compounds
VX (nerve agent): S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate.
O,S-Diethyl methylphosphonothioate: Another organophosphate with similar applications.
Uniqueness: o-Ethyl o-methyl methylphosphonothioate is unique due to its dual-use nature, being both a precursor for nerve agents and a useful compound in industrial and pharmaceutical synthesis .
Properties
IUPAC Name |
ethoxy-methoxy-methyl-sulfanylidene-λ5-phosphane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS/c1-4-6-7(3,8)5-2/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLUBWHKLGXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276672 |
Source
|
Record name | o-ethyl o-methyl methylphosphonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53156-14-2, 88066-00-6 |
Source
|
Record name | Phosphonothioic acid, methyl-, O-ethyl O-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053156142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-ethyl o-methyl methylphosphonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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